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chloride

Cat. No.: B1305857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1H-benzimidazole-2-carbonyl chloride is a reactive chemical intermediate of significant

interest in medicinal chemistry and materials science. As a derivative of the versatile

benzimidazole scaffold, it serves as a crucial building block for the synthesis of a wide array of

functionalized molecules, including novel therapeutic agents and specialized polymers. This

technical guide provides a comprehensive structural analysis of 1H-benzimidazole-2-carbonyl
chloride, detailing its molecular architecture, spectroscopic characteristics, and key reactive

properties. Due to its nature as a reactive intermediate, direct experimental data such as

crystallographic information is not readily available. Therefore, this guide presents a

combination of computed data, extrapolated spectroscopic values from closely related

benzimidazole derivatives, and detailed experimental protocols for its synthesis and

subsequent reactions.

Molecular Structure and Properties
1H-benzimidazole-2-carbonyl chloride possesses a planar benzimidazole ring system linked

to a reactive carbonyl chloride group at the 2-position. The benzimidazole core is an aromatic

heterocyclic system, resulting from the fusion of a benzene ring and an imidazole ring.
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Property Value Source

Molecular Formula C₈H₅ClN₂O PubChem[1]

Molecular Weight 180.59 g/mol PubChem[1]

IUPAC Name
1H-benzimidazole-2-carbonyl

chloride
PubChem[1]

CAS Number 30183-14-3 PubChem[1]

Canonical SMILES
C1=CC=C2C(=C1)NC(=N2)C(

=O)Cl
PubChem[1]

InChI Key
SJICFMKLYLHIRN-

UHFFFAOYSA-N
PubChem[1]

A diagram of the molecular structure is presented below.

Caption: Molecular structure of 1H-benzimidazole-2-carbonyl chloride.

Spectroscopic Analysis (Predicted)
Direct spectroscopic data for 1H-benzimidazole-2-carbonyl chloride is scarce due to its high

reactivity. The following tables present predicted data based on the analysis of closely related

benzimidazole derivatives.

¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a non-protic solvent like CDCl₃ would show signals

corresponding to the aromatic protons of the benzimidazole ring and the N-H proton.

Chemical Shift (δ, ppm) Multiplicity Assignment

~10.0 - 11.0 br s N-H

~7.8 - 8.0 m 2H, Aromatic (H4, H7)

~7.3 - 7.5 m 2H, Aromatic (H5, H6)
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¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon and the

carbons of the benzimidazole ring.

Chemical Shift (δ, ppm) Assignment

~165 - 170 C=O (carbonyl chloride)

~145 - 150 C2 (imidazole ring)

~135 - 145 C8, C9 (bridgehead carbons)

~120 - 130 C4, C7 (aromatic CH)

~110 - 120 C5, C6 (aromatic CH)

FT-IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the N-H, C=O,

and aromatic C-H and C=C stretching vibrations.

Wavenumber (cm⁻¹) Vibration

~3400 - 3200 N-H stretch

~3100 - 3000 Aromatic C-H stretch

~1750 - 1720 C=O stretch (acid chloride)

~1620 - 1450 Aromatic C=C stretch

~800 - 700 C-Cl stretch

Mass Spectrometry (Predicted Fragmentation)
Electron impact mass spectrometry would likely show a molecular ion peak and characteristic

fragmentation patterns involving the loss of Cl, CO, and subsequent fragmentation of the

benzimidazole ring.
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m/z Fragment

180/182 [M]⁺ (isotopic pattern due to ³⁵Cl/³⁷Cl)

145 [M - Cl]⁺

117 [M - Cl - CO]⁺

Experimental Protocols
Synthesis of 1H-benzimidazole-2-carbonyl chloride
This protocol is adapted from the synthesis of related benzimidazole derivatives.[2] 1H-
benzimidazole-2-carbonyl chloride is typically prepared from 1H-benzimidazole-2-carboxylic

acid.

Materials:

1H-benzimidazole-2-carboxylic acid

Thionyl chloride (SOCl₂)

Anhydrous toluene

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

To a stirred suspension of 1H-benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous toluene,

add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

After the addition is complete, slowly warm the reaction mixture to room temperature and

then heat to reflux (approximately 110 °C).

Maintain the reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas

evolution (HCl and SO₂).

After the reaction is complete, cool the mixture to room temperature.
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Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude

1H-benzimidazole-2-carbonyl chloride.

The product is highly moisture-sensitive and is typically used immediately in the next

synthetic step without further purification.

The following diagram illustrates the synthesis workflow.

Synthesis of 1H-benzimidazole-2-carbonyl chloride

1H-benzimidazole-2-carboxylic acid

Suspend in anhydrous toluene

Add thionyl chloride at 0 °C

Reflux for 2-4 hours

Remove solvent and excess reagent in vacuo

1H-benzimidazole-2-carbonyl chloride (crude)

Immediate use in subsequent reaction

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 1H-benzimidazole-2-carbonyl chloride.

Reactivity and Applications
1H-benzimidazole-2-carbonyl chloride is a highly reactive acylating agent. The carbonyl

chloride moiety is susceptible to nucleophilic attack by a wide range of nucleophiles, making it

a valuable precursor for the synthesis of various benzimidazole derivatives.

Common Reactions:

Amidation: Reaction with primary or secondary amines yields the corresponding amides.

Esterification: Reaction with alcohols produces esters.

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid

catalyst leads to the formation of 2-aroylbenzimidazoles.

The logical relationship of its reactivity is depicted in the diagram below.

Reactivity of 1H-benzimidazole-2-carbonyl chloride

1H-benzimidazole-2-carbonyl chloride

2-Amido-benzimidazole

Amidation

2-Ester-benzimidazole

Esterification

2-Aroyl-benzimidazole

Friedel-Crafts Acylation

Amine (R₂NH) Alcohol (ROH)Arene (ArH) / Lewis Acid

Click to download full resolution via product page

Caption: Key reactions of 1H-benzimidazole-2-carbonyl chloride.

Conclusion
While direct and detailed structural and spectroscopic data for 1H-benzimidazole-2-carbonyl
chloride remains elusive due to its high reactivity, this guide provides a robust framework for

its understanding and utilization. The predicted spectroscopic data, derived from analogous

compounds, offers valuable guidance for reaction monitoring and characterization of its
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derivatives. The provided synthesis protocol outlines a reliable method for its in-situ generation,

enabling its use as a versatile intermediate in the development of new chemical entities for

pharmaceutical and material science applications. Further computational studies could provide

deeper insights into its electronic structure and conformational dynamics, complementing the

experimental approaches outlined herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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